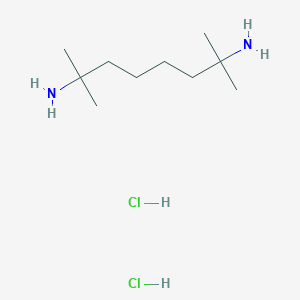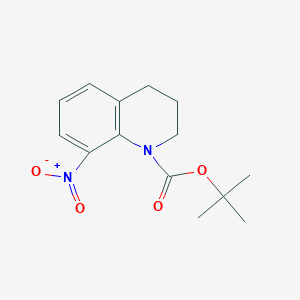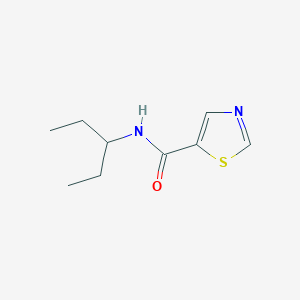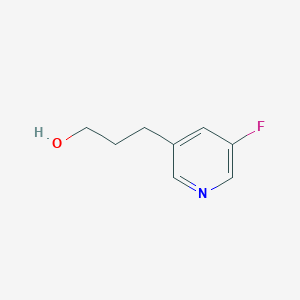
2,7-Dimethyloctane-2,7-diaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,7-Dimethyloctane-2,7-diaminedihydrochloride involves several steps. One common synthetic route includes the reaction of 2,7-dimethyloctane with ammonia or an amine under specific conditions to form the diamine, which is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high purity and yield .
Análisis De Reacciones Químicas
2,7-Dimethyloctane-2,7-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2,7-Dimethyloctane-2,7-diaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and catalysts.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethyloctane-2,7-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,7-Dimethyloctane-2,7-diaminedihydrochloride can be compared with other similar compounds such as:
2,7-Dimethyloctane: This compound lacks the amino groups and thus has different chemical properties and applications.
2,7-Dimethyloctane-2,7-diamine: The free base form without the dihydrochloride salt, which may have different solubility and reactivity.
Other diamines: Compounds like ethylenediamine and hexamethylenediamine, which have different chain lengths and substitution patterns, leading to varied chemical and physical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H26Cl2N2 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
2,7-dimethyloctane-2,7-diamine;dihydrochloride |
InChI |
InChI=1S/C10H24N2.2ClH/c1-9(2,11)7-5-6-8-10(3,4)12;;/h5-8,11-12H2,1-4H3;2*1H |
Clave InChI |
RRCMAZSCOWNYKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCC(C)(C)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)

![3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide](/img/structure/B13501072.png)






![tert-butyl N-{[1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13501110.png)
